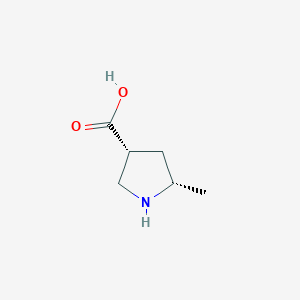
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the use of biocatalysts, such as carbonyl reductases, which provide high enantioselectivity and yield. The reaction conditions often include the use of cofactors like NADH or NADPH and mild reaction conditions to ensure high stereoselectivity and catalytic activity .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes, where enzymes are immobilized on carriers to facilitate continuous production. This method is advantageous due to its high efficiency, low environmental impact, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions are often catalyzed by enzymes or chemical reductants to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions are usually mild to preserve the stereochemistry of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating catalytic reactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in its chiral nature and is used in the synthesis of lipid-lowering drugs.
Quinic Acid: Another chiral compound with multiple stereoisomers, used in the synthesis of natural products.
Uniqueness
Rel-(3R,5S)-5-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3R,5S)-5-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI-Schlüssel |
NJLZXBZFWMPWSO-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CN1)C(=O)O |
Kanonische SMILES |
CC1CC(CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


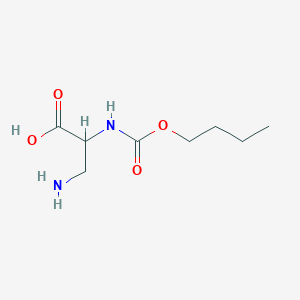
![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
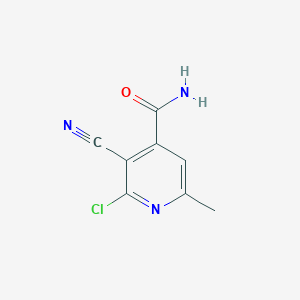
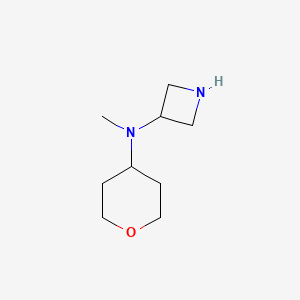
![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
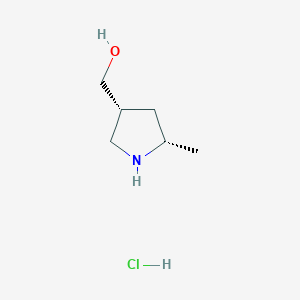
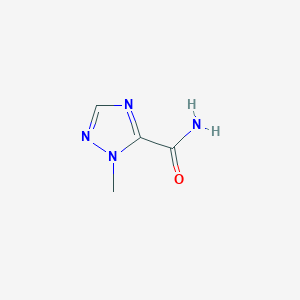
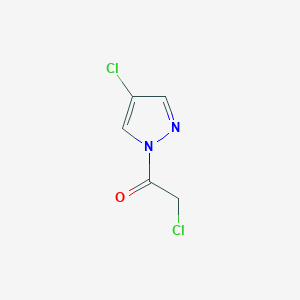
![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
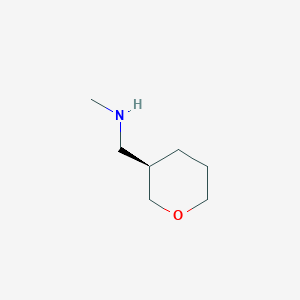
![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)

![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)

